4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Catalog No.
S1505405
CAS No.
14770-79-7
M.F
C8H11NS
M. Wt
153.25 g/mol
Availability
In Stock
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4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

CAS Number

14770-79-7

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(S2)N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N

Synthesis and Characterization:

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is an organic molecule with the chemical formula C8H11NS. It is a heterocyclic aromatic compound containing a fused benzene and thiophene ring. While the specific details of its synthesis haven't been widely published in scientific literature, research suggests it can be obtained through various methods, including the reaction of 2-aminobenzenethiol with cyclohexanone [].

Potential Applications:

Research into the potential applications of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is limited, but some studies have explored its use in the following areas:

  • Precursor for Drug Discovery: The compound's structure, with an amine group attached to a bicyclic ring system, makes it a potential starting point for the development of new pharmaceuticals. However, further research is needed to explore its specific therapeutic potential [].
  • Organic Synthesis: The presence of the amine group can allow for further functionalization through various chemical reactions, making it a potential building block for the synthesis of more complex organic molecules [].

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is classified as an organic compound with the molecular formula C8H11NS and a molecular weight of approximately 153.24 g/mol . The structure features a tetrahydrobenzo[b]thiophene core with an amino group at the second position. This compound is often characterized by its unique heterocyclic structure that combines sulfur and nitrogen atoms within a polycyclic framework.

As research on THBTA is limited, a mechanism of action cannot be established. However, related tetrahydrobenzo[b]thiophene derivatives with various functionalities have been explored for their potential to interact with biological targets [].

Due to the lack of specific information on THBTA, it's important to handle any unknown compound with caution. Potential hazards could include:

  • Skin and eye irritation: The amine group might cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors (if applicable) should be avoided.

The reactivity of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can be attributed to the presence of the amino group, which can participate in various nucleophilic substitution reactions. It may also undergo acylation and alkylation reactions due to the nucleophilic nature of the amine group. Furthermore, it can react with electrophiles in aromatic substitution reactions owing to the electron-donating effect of the amino group on the aromatic system.

Research indicates that 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine exhibits notable biological activities. It has been studied for its potential as a pharmacological agent due to its interactions with various biological targets. Some studies suggest that it may act as a modulator of neurotransmitter systems and could have implications in treating conditions such as depression or anxiety . Additionally, compounds with similar structures have shown promise in anti-inflammatory and analgesic activities.

Several methods have been developed for synthesizing 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. Common approaches include:

  • Cyclization reactions: Utilizing precursors such as thiophene derivatives and amines under specific conditions to form the desired tetrahydro structure.
  • Reduction reactions: Starting from benzothiophene derivatives that are subsequently reduced to yield the tetrahydro form.
  • Multi-step synthesis: Involving several transformations including functional group modifications to achieve the final product.

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders.
  • Material Science: In the synthesis of novel materials due to its unique structural properties.
  • Chemical Intermediates: Serving as a building block in organic synthesis for various chemical applications.

Studies on the interactions of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with biological receptors are essential for understanding its pharmacological potential. Preliminary findings suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiopheneC9H10N2SContains an additional amino group and carbon chain
4,5-Dihydrobenzo[b]thiopheneC8H8SLacks an amino group but retains thiophene structure
4-Aminobenzo[b]thiopheneC8H8N2SContains an amino group at a different position

These compounds highlight the uniqueness of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine due to its specific tetrahydro configuration and position of functional groups.

Gewald Reaction-Based Multicomponent Synthesis

The Gewald reaction remains the most widely employed method for constructing 2-aminothiophene scaffolds. For 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, the reaction typically involves cyclohexanone derivatives, α-cyanoesters, and elemental sulfur under basic conditions.

Mechanism and Key Steps:

  • Knoevenagel Condensation: Cyclohexanone reacts with α-cyanoester to form an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation: Elemental sulfur (S₈) undergoes ring-opening to form polysulfide intermediates, which cyclize with the nitrile group.
  • Aromatization: Tautomerization yields the final 2-aminothiophene core.

Optimization Strategies:

  • Base Selection: Triethylamine or morpholine enhances reaction efficiency compared to inorganic bases.
  • Solvent Systems: Ethanol or DMF improves solubility of sulfur intermediates.
  • Temperature Control: Reactions at 60–80°C reduce side product formation.

Recent Advances:

  • Continuous Flow Chemistry: Enables scalable production with 85–92% yields.
  • One-Pot Modifications: Integration with succinic anhydride or DMF-DMA expands functional group diversity.

Table 1: Comparative Yields in Gewald Reaction Variations

Cyclohexanone Derivativeα-CyanoesterBaseYield (%)
4-MethylcyclohexanoneEthyl cyanoacetateEt₃N89
CyclohexanoneMethyl cyanoacetateMorpholine78
4-Chlorocyclohexanonetert-Butyl cyanoacetateK₂CO₃65

Cyclization Strategies Using α-Cyanoester Precursors

Alternative routes leverage α-cyanoesters as linchpins for annulation. For example, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is synthesized via:

  • Knoevenagel Adduct Formation: Cyclohexanone and malononitrile generate a conjugated enamine.
  • Sulfur-Mediated Cyclization: Elemental sulfur promotes thiophene ring closure under microwave irradiation.

Key Considerations:

  • Substituent Effects: Electron-withdrawing groups on the ketone substrate accelerate cyclization.
  • Solvent-Free Conditions: Reduce purification complexity while maintaining 70–80% yields.

Case Study:
Reaction of 4-methylcyclohexanone with methyl cyanoacetate and sulfur in THF at 35°C for 1 hour produced the target compound in 79% yield.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich thiophene ring permits regioselective functionalization at the 3- and 5-positions.

Common Electrophiles:

  • Sulfonation: SO₃ in H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.
  • Nitration: HNO₃/AcOH yields 5-nitro derivatives for further reduction to amines.
  • Acylation: Acetyl chloride/AlCl₃ produces 3-acetylated analogs with retained amine reactivity.

Table 2: Substituent Effects on Electrophilic Substitution

ElectrophilePositionYield (%)Major Byproduct
Ac₂OC382Diacetylated
HNO₃C575Oxidized amine
ClSO₃HC568Sulfone

Challenges:

  • Over-oxidation of the amine group during nitration requires careful stoichiometric control.
  • Steric hindrance from the tetrahydrobenzo ring limits access to the C4 position.

Microwave-Assisted Optimization of Thiophene Annulation

Microwave irradiation significantly enhances reaction efficiency:

Advantages Over Conventional Heating:

  • Reduced Reaction Time: 30 minutes vs. 8–24 hours.
  • Improved Purity: Minimizes polysulfide byproducts through uniform heating.

Case Study:
Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide via microwave-assisted Gewald reaction (300 W, 100°C, 15 minutes) achieved 74% yield vs. 52% under reflux.

Table 3: Traditional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Time (hours)80.5
Yield (%)6589
Byproduct Formation15–20%<5%

Emerging Techniques:

  • Solid-Phase Synthesis: Wang resin-supported reactions enable combinatorial library generation.
  • Nanoparticle Catalysis: Fe₃O₄/SiO₂ hybrids improve sulfur activation in aqueous media.

Impact of 3-Cyano vs. 3-Carboxylate Substituents

The structural modifications at the 3-position of the tetrahydrobenzothiophene core demonstrate profound effects on biological activity and target binding affinity. The comparison between 3-cyano and 3-carboxylate substituents reveals distinct pharmacological profiles that influence both potency and selectivity.

3-Cyano derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine exhibit significantly enhanced binding affinity compared to their 3-carboxylate counterparts [1]. The cyano group at position 3 forms critical hydrogen bonds with key amino acid residues, specifically establishing interactions with phenylalanine 177 and glutamine 413 residues in target proteins, with bond lengths of 2.57 Å and 2.12 Å respectively [1]. This polar functional group contributes to the formation of stable protein-ligand complexes and enables enhanced selectivity for c-Jun N-terminal kinase 3, demonstrating binding affinities in the nanomolar range (0.5-5.0 nanomolar) [2].

In contrast, 3-carboxylate substituted derivatives show markedly reduced biological activity and binding affinity [3]. The carboxylate group, while capable of forming hydrogen bonds, introduces negative charge that can be detrimental to cellular uptake and membrane permeability. The electron-withdrawing effect of the carboxylate group stabilizes the conjugate base through inductive effects, but this stabilization comes at the expense of lipophilicity, resulting in reduced cellular penetration and bioavailability [3]. Binding affinity studies reveal that 3-carboxylate derivatives typically exhibit micromolar binding constants (50-500 micromolar) compared to the nanomolar potencies observed with 3-cyano analogues [4].

The differential effects extend to selectivity profiles, where 3-cyano derivatives demonstrate high selectivity for specific kinase targets due to optimal geometric complementarity within the adenosine triphosphate binding site [2]. The linear geometry of the cyano group allows for precise positioning within the binding pocket, whereas the larger carboxylate group often leads to steric clashes and suboptimal binding orientations [4]. Structure-activity relationship analysis indicates that the 3-cyano substitution pattern is critical for maintaining potent inhibitory activity against target enzymes while minimizing off-target effects [2].

Role of 6-Phenyl Group in Target Binding Affinity

The 6-phenyl substitution in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives plays a crucial role in determining binding affinity and selectivity for nuclear receptor targets, particularly retinoic acid receptor-related orphan receptor gamma t [5]. Molecular docking studies demonstrate that the 6-phenyl group enables favorable π-π stacking interactions with histidine 479 and tryptophan 317 residues in the binding pocket [4].

The phenyl ring at position 6 contributes to enhanced binding affinity through multiple mechanisms. The aromatic system provides optimal hydrophobic interactions with the protein binding site, while the planar geometry allows for effective π-π stacking with aromatic amino acid residues [4]. Binding affinity measurements reveal that 6-phenyl substituted derivatives maintain nanomolar potencies (0.5-5.0 nanomolar) in competitive binding assays, demonstrating superior affinity compared to aliphatic substitutions at the same position [5].

Structural analysis indicates that the 6-phenyl group adopts a conformation that maximizes complementarity with the hydrophobic regions of the receptor binding site [4]. The phenyl ring orientation is stabilized by van der Waals interactions and contributes to the overall binding energy through enthalpic contributions. Molecular dynamics simulations confirm that the 6-phenyl substitution maintains stable binding poses over extended simulation periods, with root mean square deviation values less than 1 Å [5].

In contrast, 6-alkyl substitutions demonstrate significantly reduced binding affinity due to conformational restrictions and steric hindrance effects [4]. Alkyl groups at position 6 force the tetrahydrobenzene ring to adopt unfavorable boat or twisted boat conformations, creating additional perpendicular planes that disrupt optimal protein-ligand interactions [4]. This conformational strain results in binding affinities in the micromolar range (10-100 micromolar) and reduced selectivity profiles [4].

The structure-activity relationship analysis reveals that the optimal bridge length connecting substituents to position 6 is critical for maintaining binding affinity. Single alkyl substitutions can preserve chair conformations and maintain moderate activity, while di-alkyl substitutions at position 6 result in dramatic losses in binding affinity and cellular potency [4]. The 6-phenyl group therefore represents an optimal substitution pattern for achieving high-affinity binding while maintaining favorable pharmacokinetic properties [5].

Thiourea and Carbamate Functional Group Contributions

Thiourea and carbamate functional groups incorporated into 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives contribute distinct mechanisms of action and binding profiles that influence their biological activities. These functional groups serve as critical pharmacophores that determine both potency and selectivity for specific molecular targets.

Thiourea derivatives of tetrahydrobenzothiophene demonstrate significant anti-inflammatory activity through specific enzyme inhibition mechanisms [6]. The thiourea moiety facilitates covalent binding to cysteine residues in target proteins, forming stable thioether linkages that result in irreversible enzyme inhibition [6]. Structure-activity relationship studies reveal that thiourea-containing compounds exhibit binding affinities in the range of 10-50 micromolar for tubulin targets, with the sulfur atom participating in critical hydrogen bonding interactions [6].

The thiourea functional group contributes to biological activity through multiple interaction modes. The nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling versatile binding to protein targets [6]. The sulfur atom provides additional electrophilic character that enhances reactivity with nucleophilic amino acid residues . Molecular docking studies indicate that thiourea derivatives form hydrogen bonds with key residues in the colchicine binding site of tubulin, including interactions with alanine 180 and valine 181 [8].

Carbamate derivatives exhibit distinct pharmacological profiles characterized by enhanced metabolic stability and selective enzyme inhibition . The carbamate functional group provides a balance between reactivity and stability, allowing for specific interactions with target proteins while maintaining adequate pharmacokinetic properties . Binding affinity studies demonstrate that carbamate-containing tetrahydrobenzothiophene derivatives achieve binding constants in the range of 5-20 micromolar for tubulin targets [8].

The carbamate group contributes to biological activity through reversible covalent binding mechanisms that involve nucleophilic attack by serine or threonine residues in the enzyme active site . This mechanism provides selectivity advantages over irreversible inhibitors while maintaining potent biological activity . The carbonyl oxygen of the carbamate serves as a hydrogen bond acceptor, forming critical interactions with backbone amide protons in the protein binding site [8].

Comparative analysis reveals that carbamate derivatives generally exhibit superior selectivity profiles compared to thiourea analogues, with reduced off-target effects and improved therapeutic windows . The metabolic stability of carbamate linkages provides advantages for oral bioavailability and duration of action . Structure-activity relationship studies indicate that the carbamate substitution pattern is optimal for achieving balanced potency and selectivity in anticancer applications [8].

Schiff Base Modifications for Enhanced Bioavailability

Schiff base modifications of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives represent a strategic approach for enhancing bioavailability and water solubility while maintaining or improving biological activity. The imine linkage formed through condensation reactions with aldehydes provides unique pharmacokinetic advantages that address common limitations of the parent compounds.

Schiff base derivatives demonstrate remarkable improvements in water solubility, with enhancements ranging from 4-fold to 1600-fold compared to the parent tetrahydrobenzothiophene compounds [10]. The imine functional group introduces polar character that facilitates hydrogen bonding with water molecules, significantly improving dissolution characteristics [10]. These modifications enable the development of formulations with enhanced oral bioavailability and reduced dosing requirements [10].

The dynamic nature of Schiff base linkages provides additional advantages for bioavailability enhancement. The imine bond exhibits pH-dependent stability, with increased hydrolysis rates under acidic conditions that can facilitate drug release in the gastrointestinal tract [10]. This pH-responsive behavior allows for controlled release profiles that optimize drug absorption and minimize systemic exposure [10]. Molecular dynamics studies confirm that Schiff base modifications maintain stable binding conformations while providing flexibility for adaptive binding to protein targets [10].

Bioavailability studies reveal that Schiff base derivatives achieve significant improvements in oral absorption compared to unmodified compounds [10]. The enhanced water solubility translates to improved dissolution rates and increased fraction absorbed from the gastrointestinal tract [10]. Pharmacokinetic analyses demonstrate that Schiff base modifications can increase maximum plasma concentrations by 2-10 fold while extending half-life values [10].

The structural diversity available through Schiff base chemistry enables optimization of both bioavailability and biological activity [10]. Different aldehyde components can be selected to fine-tune lipophilicity, molecular weight, and hydrogen bonding capacity [11]. Aromatic aldehydes provide additional π-π stacking interactions that can enhance binding affinity, while aliphatic aldehydes offer improved metabolic stability [11].

Mechanistic studies indicate that Schiff base modifications can enhance cellular uptake through improved membrane permeability characteristics [10]. The balanced hydrophilic-lipophilic properties achieved through imine formation optimize partitioning across biological membranes while maintaining adequate aqueous solubility [10]. These modifications represent a promising strategy for developing tetrahydrobenzothiophene derivatives with improved pharmaceutical properties and therapeutic potential [10].

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Wikipedia

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Dates

Last modified: 08-15-2023

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